molecular formula C14H16N4O3 B10946444 N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide

Cat. No.: B10946444
M. Wt: 288.30 g/mol
InChI Key: IXEDQDJWDDJQQF-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide typically involves the reaction of 5-methyl-1H-pyrazole with 3-bromopropylamine, followed by the coupling of the resulting intermediate with 4-nitrobenzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide stands out due to its unique combination of a pyrazole ring and a nitrobenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

N-[3-(5-methylpyrazol-1-yl)propyl]-4-nitrobenzamide

InChI

InChI=1S/C14H16N4O3/c1-11-7-9-16-17(11)10-2-8-15-14(19)12-3-5-13(6-4-12)18(20)21/h3-7,9H,2,8,10H2,1H3,(H,15,19)

InChI Key

IXEDQDJWDDJQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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